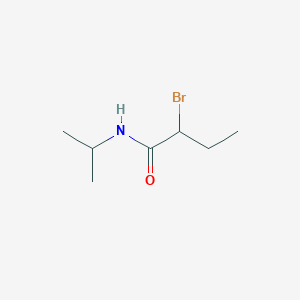

2-bromo-N-isopropylbutanamide

説明

Overview of Alpha-Bromoamides in Synthetic Organic Chemistry

Alpha-bromoamides, the chemical class to which 2-bromo-N-isopropylbutanamide belongs, are highly versatile reagents in synthetic organic chemistry. The presence of a bromine atom on the carbon adjacent to the amide carbonyl group makes this position susceptible to a variety of chemical transformations.

These compounds serve as important precursors for a range of functional groups. For instance, the bromine atom can be substituted by nucleophiles like hydroxyl or alkoxyl groups to form α-hydroxyamides and α-alkoxyamides, respectively, which are valuable intermediates in their own right. tandfonline.comtandfonline.com Silver oxide has been effectively used to promote this type of substitution. tandfonline.comtandfonline.com

Modern synthetic methods have further expanded the utility of α-bromoamides. They are employed in sophisticated, metal-catalyzed cross-coupling reactions. A notable example is the copper-catalyzed asymmetric Sonogashira-type coupling with terminal alkynes, which provides an efficient route to chiral β,γ-alkynyl amides. nih.gov Furthermore, through the use of photoredox catalysis, α-bromoamides can react with unactivated alkenes in atom-transfer radical addition (ATRA) reactions to synthesize γ-lactams, a privileged scaffold in medicinal chemistry. rsc.org The electrophilicity of the intermediate radical in these reactions can be enhanced by additional electron-withdrawing groups or the use of Lewis acids. rsc.org They also participate in heteroarylation reactions to create complex heterocyclic architectures. acs.org

Historical Development and Significance of N-Substituted Butanamide Scaffolds

The butanamide scaffold, particularly when substituted on the nitrogen atom, is a recurring motif in biologically active molecules. This structural unit has been explored extensively in medicinal chemistry for its ability to interact with various biological targets. The nature of the N-substituent plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and membrane permeability, as well as its pharmacological profile.

Historically, research into N-substituted butanamides has led to the discovery of compounds with a wide spectrum of biological activities. For example, various N-(substituted-phenyl)butanamides have been incorporated into larger molecular frameworks to develop potent enzyme inhibitors, such as urease inhibitors. rsc.org The butanamide moiety is also a key component in the design of anticonvulsant agents. acs.orgdergipark.org.tr Studies have shown that butanamide derivatives can exhibit significant efficacy in preclinical seizure models. dergipark.org.tr The synthesis of butanamide derivatives has also been pursued to develop new analgesic and anti-inflammatory drugs. dergipark.org.tr

The significance of this scaffold lies in its versatility as a pharmacophore. It can be readily synthesized and modified, allowing chemists to fine-tune the properties of a lead compound. The pyrrolidine (B122466) ring, another important scaffold in drug discovery, is often functionalized with groups derived from butanamide-related structures to create novel therapeutic agents. nih.gov

Research Trajectory and Key Objectives for this compound Studies

Research specifically involving this compound is driven by its potential as a specialized building block in organic synthesis. The primary objective is to utilize its unique structural features—the reactive C-Br bond and the N-isopropyl group—to construct more complex and potentially bioactive molecules. chembk.com

The research trajectory for this compound can be outlined by several key objectives:

Use as a Synthetic Intermediate: The fundamental goal is to employ this compound in reactions, such as nucleophilic substitutions and cross-coupling reactions, to synthesize novel compounds. chembk.com The N-isopropyl group, compared to a simpler N-H or N-methyl group, introduces greater steric bulk and lipophilicity. This can influence reaction outcomes and the properties of the final product, potentially enhancing membrane permeability.

Exploration of Biological Activity: A major objective is to synthesize derivatives of this compound and screen them for potential therapeutic properties. Given that related N-substituted butanamide scaffolds have shown promise as anticonvulsants and enzyme inhibitors, research aims to discover if the specific structural attributes of this compound derivatives can lead to new or improved biological activities. rsc.orgacs.orgdergipark.org.tr For instance, the N-isopropylbutanamide moiety has been incorporated into chromanone structures to create inhibitors for enzymes like Sirtuin 2 (SIRT2), which are implicated in cancer. acs.org

Development of Novel Synthetic Methodologies: Studies may focus on using this compound as a model substrate to develop new chemical reactions. Its defined structure allows researchers to test the scope and limitations of new catalytic systems or reaction conditions.

The overarching goal is to leverage the distinct properties imparted by the combination of the α-bromo and N-isopropylbutanamide functionalities to advance both synthetic chemistry and the search for new bioactive compounds.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-N-propan-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO/c1-4-6(8)7(10)9-5(2)3/h5-6H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTJTUDIWUHGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649289 | |

| Record name | 2-Bromo-N-(propan-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41643-82-7 | |

| Record name | 2-Bromo-N-(1-methylethyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41643-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(propan-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N Isopropylbutanamide and Its Derivatives

Direct Alpha-Bromination Protocols

Direct bromination at the α-carbon of an amide offers a convergent approach to synthesizing α-bromo amides. This method involves the selective introduction of a bromine atom adjacent to the carbonyl group of a pre-existing N-isopropylbutanamide or a similar precursor.

The direct bromination of N-isopropylbutanamide precursors is typically achieved by treating the amide with a suitable brominating agent. One of the most common reagents for this transformation is N-bromosuccinimide (NBS), often used in a solvent like dichloromethane, sometimes under reflux conditions or with the aid of a radical initiator. Elemental bromine (Br₂) can also be employed, frequently in the presence of an acid catalyst.

A more regioselective but technically demanding method involves the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. This generates an amide enolate, which is then quenched with an electrophilic bromine source like Br₂ to introduce the bromine atom specifically at the alpha position.

Achieving high regioselectivity in direct bromination is crucial to prevent side reactions such as polybromination or bromination at other positions on the alkyl chain. Control of reaction temperature, solvent, and the stoichiometric ratio of the brominating agent are critical factors. For instance, careful temperature control can minimize competing β-bromination pathways.

More advanced protocols have been developed to enhance selectivity. A notable example is the use of N-bromoamides in conjunction with visible light, which can initiate a radical-mediated C–H functionalization. acs.org This method can exhibit remarkable site-selectivity, favoring abstraction of specific C-H bonds based on steric and electronic properties, which can be harnessed for selective bromination. acs.org

When the α-carbon is a stereocenter, as in 2-bromo-N-isopropylbutanamide, direct bromination of the achiral N-isopropylbutanamide precursor will result in a racemic mixture. Achieving stereoselectivity in this step is challenging and typically requires more sophisticated strategies, such as the use of chiral catalysts or auxiliaries, which are more commonly employed in the context of amide bond formation from chiral precursors.

Amide Bond Formation via 2-Bromobutanoic Acid Derivatives

An alternative and widely used synthetic strategy involves forming the amide bond between a 2-bromobutanoic acid derivative and isopropylamine. This approach is particularly advantageous when control over the stereochemistry at the α-carbon is required, as it allows for the use of an enantiomerically pure 2-bromobutanoic acid starting material.

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid. libretexts.orgmasterorganicchemistry.com The classical method involves converting 2-bromobutanoic acid into a more reactive derivative, such as 2-bromobutanoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts readily with isopropylamine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Modern organic synthesis frequently employs in-situ activating agents, known as coupling reagents, which facilitate direct amide bond formation under milder conditions. luxembourg-bio.com These reagents convert the carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. They are broadly categorized into two main classes:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com

Onium Salts : These include phosphonium (B103445) salts (e.g., BOP, PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU). peptide.comsigmaaldrich.comiris-biotech.de These reagents are often highly efficient, leading to fast reaction times and high yields. sigmaaldrich.com

To improve reaction efficiency and suppress side reactions, particularly racemization of the α-carbon, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost always used in conjunction with coupling reagents. peptide.comsigmaaldrich.com

Preserving the stereochemical integrity of a chiral center during amide bond formation is a paramount concern in asymmetric synthesis. wikipedia.org When starting with an enantiomerically pure sample of (R)- or (S)-2-bromobutanoic acid, the coupling conditions must be carefully chosen to prevent racemization at the α-carbon. The use of coupling additives like HOBt or HOAt is a standard practice to minimize this risk. peptide.com

For more robust stereochemical control, several advanced strategies have been developed:

Chiral Auxiliaries : A chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, can be temporarily attached to the carboxylic acid. wikipedia.org The chiral environment created by the auxiliary directs the approach of the incoming amine, leading to the formation of one diastereomer preferentially. The auxiliary is then cleaved to yield the enantiomerically enriched amide product. wikipedia.org

Stereoretentive Coupling Methods : Certain reaction protocols are inherently stereoretentive. For example, a base-mediated decarboxylative amidation using dioxazolones (derived from carboxylic acids) has been shown to proceed with excellent retention of stereochemistry. nih.gov This provides a direct route to chiral amides from chiral carboxylic acids without the need for external directing groups. nih.gov

Advanced Synthetic Routes for Analogous Alpha-Bromo-N-Isopropylamides

Research continues to produce novel and more efficient methods for the synthesis of α-haloamides. These advanced routes often provide advantages in terms of selectivity, reaction conditions, or substrate scope.

One such method involves the direct functionalization of C-H bonds using photoredox catalysis. acs.org The use of specific N-bromoamide reagents activated by visible light allows for highly site-selective bromination of unactivated aliphatic C-H bonds, offering a powerful tool for late-stage functionalization. acs.org

Another innovative approach involves the synthesis of α-bromo amides from ynamides (amides with a carbon-carbon triple bond adjacent to the nitrogen). nih.gov Reaction of an ynamide with a reagent like 2-bromopyridine (B144113) N-oxide in the presence of a Lewis acid catalyst can furnish the corresponding α-bromo amide in good to excellent yields. nih.gov

Furthermore, novel copper-catalyzed methods have emerged for the formation of chiral amides. acs.org One light-driven process uses two distinct copper catalysts to couple a primary amide with an alkyl bromide, stereoselectively forming the C-N bond to produce a chiral secondary amide with high enantioselectivity. acs.org While demonstrated for other systems, such strategies represent the cutting edge of amide synthesis and could be adapted for the construction of analogous α-bromo-N-alkylamides.

Table of Mentioned Compounds

Process Intensification and Scalable Synthesis Techniques

The industrial production of this compound and its derivatives necessitates the development of synthetic methodologies that are not only efficient and high-yielding but also scalable, safe, and economically viable. Process intensification, a key principle in modern chemical engineering, focuses on developing smaller, cleaner, and more energy-efficient technologies. When applied to the synthesis of halogenated amides, these techniques can lead to significant improvements in manufacturing processes.

A common route for the synthesis of N-substituted amides involves the reaction of an acyl halide with an amine. In the case of this compound, this would typically involve the reaction of 2-bromobutanoyl chloride with isopropylamine. While effective at a lab scale, scaling up this reaction using traditional batch reactors can present challenges related to heat management, mixing efficiency, and safety, particularly given the exothermic nature of the amidation reaction.

Continuous flow chemistry has emerged as a powerful tool for process intensification, offering numerous advantages over conventional batch processing. rsc.org In a continuous flow setup, reagents are pumped through a network of tubes or channels where the reaction occurs. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yields and purity. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, mitigating the risks associated with highly exothermic reactions. frontiersin.org For the synthesis of α-bromo amides, a continuous flow process could involve the in-line generation of the acyl bromide followed immediately by its reaction with the amine, minimizing the handling of hazardous intermediates. nih.gov

A patent for the synthesis of a structurally similar compound, N,2,3-trimethyl-2-isopropylbutanamide, describes a process that could be adapted for scalable production. google.com This process involves the reaction of an ester with an amine in an autoclave under controlled temperature and pressure, with subsequent recovery and recycling of unreacted amine. google.com This highlights the potential for developing closed-loop systems in the scalable synthesis of related amides, which can improve atom economy and reduce waste.

Electrochemical methods also present a sustainable and scalable alternative for the synthesis of halogenated amides. An electrochemical cascade methodology has been reported for the synthesis of halogenated N-aryl amides, which combines amide bond formation and C-H chlorination in a single process. chemrxiv.org Such an approach, if adapted for bromination, could offer an atom-economical and environmentally benign route to this compound, avoiding the use of harsh halogenating agents. chemrxiv.org

The development of scalable methodologies also extends to the preparation of key intermediates. For instance, a practical and scalable catalytic, asymmetric α-bromination of acid chlorides has been developed, which could be a crucial step in producing chiral variants of this compound. nih.gov This process demonstrates high enantioselectivity and good chemical yields that are maintained upon scale-up. nih.gov

To support the transition from laboratory-scale synthesis to industrial production, pilot plants play a crucial role. ekato.com These smaller-scale production facilities are used to test and optimize the process parameters before committing to large-scale manufacturing. Data gathered from pilot plant operations, such as reaction kinetics, heat and mass transfer rates, and process control strategies, are essential for designing a robust and efficient industrial-scale process. teck.com

The table below summarizes potential process intensification techniques and their advantages for the scalable synthesis of this compound.

| Technique | Description | Advantages for Scalable Synthesis | Potential Application for this compound |

| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor. rsc.org | Enhanced heat and mass transfer, improved safety for exothermic reactions, precise control over reaction parameters, potential for automation. frontiersin.org | Continuous amidation of 2-bromobutanoyl chloride with isopropylamine. |

| Reactive Distillation | Combines chemical reaction and distillation in a single unit. | Increased conversion by removal of products, energy savings, reduced capital cost. | Potential for in-situ removal of byproducts or purification of the final product. |

| Electrochemical Synthesis | Uses electricity to drive chemical reactions. chemrxiv.org | Mild reaction conditions, high selectivity, reduced use of hazardous reagents, potential for atom-economical processes. chemrxiv.org | Electrochemical amidation and bromination in a cascade reaction. |

| Catalytic Asymmetric Bromination | Use of a chiral catalyst to introduce a bromine atom enantioselectively. nih.gov | Production of single enantiomer products, high yields and enantioselectivity on a large scale. nih.gov | Scalable synthesis of enantiomerically pure this compound. |

| Pilot Plant Studies | Intermediate-scale production to optimize process before full scale-up. ekato.comteck.com | Validation of process parameters, identification of potential scale-up issues, generation of data for engineering design. teck.com | Testing and refining the chosen synthetic route under industrially relevant conditions. |

Mechanistic Elucidation of Reactions Involving 2 Bromo N Isopropylbutanamide

Nucleophilic Substitution Reactions at the Alpha-Carbon

Nucleophilic substitution is a fundamental reaction class for 2-bromo-N-isopropylbutanamide, where the bromide ion, a good leaving group, is displaced by an incoming nucleophile. The reaction typically occurs at the C2 position, which is activated by the adjacent electron-withdrawing amide group.

Investigation of SN1 and SN2 Pathways

As a secondary alkyl halide, this compound can theoretically undergo nucleophilic substitution via both unimolecular (SN1) and bimolecular (SN2) mechanisms. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The SN2 pathway involves a backside attack by the nucleophile on the alpha-carbon, leading to an inversion of stereochemistry in a single, concerted step. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The bromine atom at the C2 position enhances the electrophilicity of this carbon, making it susceptible to SN2 reactions with nucleophiles such as amines or thiols.

The SN1 pathway proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate after the departure of the bromide leaving group. This pathway is favored by weak nucleophiles or protic solvents that can stabilize the carbocation intermediate. While secondary carbocations are more stable than primary ones, the adjacent carbonyl group can have a destabilizing inductive effect, making the SN1 pathway generally less favorable unless resonance stabilization is possible, which is not the case here.

A comparison of the key features for these two pathways concerning this compound is outlined below.

| Feature | SN1 Pathway | SN2 Pathway |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents (e.g., ethanol, water) | Polar aprotic solvents (e.g., DMF, DMSO) favored |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Structure | Favored by more substituted halides | Hindered by steric bulk at the reaction center |

Kinetics and Thermodynamics of Nucleophilic Displacement

The rate of nucleophilic substitution is significantly influenced by the strength of the nucleophile and the polarity of the solvent. For an SN2 reaction, the rate is directly proportional to the concentration of both the substrate and the nucleophile.

Kinetic studies on analogous compounds show that strong nucleophiles accelerate the reaction. The reaction is generally thermodynamically favorable when a weaker base (the leaving group, Br⁻) is replaced by a stronger base (the nucleophile).

The following table presents illustrative data on how reaction conditions could affect the pathway and relative rate of substitution for this compound.

| Nucleophile | Solvent | Probable Dominant Pathway | Hypothetical Relative Rate |

| Sodium Hydroxide (B78521) (NaOH) | Ethanol/Water | SN2/E2 competition | Moderate |

| Sodium Iodide (NaI) | Acetone | SN2 | Fast |

| Ammonia (NH₃) | Ethanol | SN2 | Moderate |

| Ethanol (C₂H₅OH) | Ethanol (solvolysis) | SN1/E1 competition | Slow |

| Sodium Thiolate (RSNa) | DMF | SN2 | Very Fast |

Influence of the N-Isopropyl Group on Reaction Dynamics and Selectivity

The N-isopropyl group, while not directly attached to the reaction center, exerts a notable influence on the reactivity of the molecule through steric and electronic effects.

Steric Hindrance: The bulky isopropyl group increases the steric hindrance around the amide carbonyl. This steric bulk can influence the approach of the nucleophile. In an SN2 reaction, where the nucleophile must attack the back lobe of the C-Br bond, increased steric hindrance from the nearby N-alkyl group can slow the reaction rate compared to a less substituted amide (e.g., an N-methyl or N-ethyl amide). This effect is a critical factor in controlling the selectivity between substitution and elimination pathways.

Electronic Effects: The N-isopropyl group is an electron-donating group. This electronic effect can influence the electron density on the amide nitrogen and, by extension, the carbonyl group. However, its primary influence on the substitution reaction at the alpha-carbon is steric rather than electronic. The hydrophilic amide group is capable of forming hydrogen bonds, a characteristic that is modulated by the hydrophobic nature of the isopropyl group. researchgate.net

Elimination Reactions

In the presence of a base, this compound can undergo an elimination reaction to form an alkene. This process competes with nucleophilic substitution, and the product distribution is highly dependent on the reaction conditions.

E1, E2, and Competing Elimination Mechanisms

Similar to substitution, elimination can proceed through bimolecular (E2) or unimolecular (E1) pathways.

The E2 mechanism is a concerted process where a base removes a proton from the beta-carbon at the same time the bromide leaving group departs. This pathway requires an anti-periplanar arrangement of the beta-hydrogen and the bromine atom. It is favored by strong, sterically hindered bases (which are poor nucleophiles) and high temperatures. libretexts.org For this compound, E2 elimination would lead to the formation of N-isopropylbut-2-enamide. Given that there are two beta-hydrogens, only one constitutional isomer of the alkene is possible.

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. A weak base (often the solvent) then removes a proton from the beta-carbon. E1 reactions are common under conditions that favor SN1 reactions (polar protic solvents, weak bases) and at higher temperatures.

The competition between substitution and elimination is summarized in the table below, using illustrative product ratios for reactions of this compound under different conditions.

| Reagent/Base | Solvent | Major Pathway(s) | Hypothetical Product Ratio (Substitution:Elimination) |

| Sodium Ethoxide (NaOEt) | Ethanol | SN2 / E2 | 50:50 |

| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | E2 | 10:90 libretexts.org |

| Sodium Hydroxide (NaOH) | DMSO | SN2 | 85:15 |

| Hot, Concentrated H₂SO₄ | - | E1 | Predominantly Elimination |

Formation and Reactivity of Alpha,Beta-Unsaturated Amide Intermediates

The product of the elimination reaction of this compound is N-isopropylbut-2-enamide . This molecule is an α,β-unsaturated amide, a valuable class of compounds in organic synthesis.

The conjugation of the carbon-carbon double bond with the carbonyl group of the amide creates a system where the beta-carbon is electrophilic. This allows the α,β-unsaturated amide to undergo conjugate (Michael) addition reactions with nucleophiles. These types of compounds are important as they can serve as building blocks for more complex molecules. nih.gov For example, they can act as acceptors in Michael additions or as dienophiles in Diels-Alder reactions, paving the way for the synthesis of a wide variety of organic structures.

Rearrangement Pathways Involving this compound

The skeletal rearrangement of α-haloamides like this compound can occur under specific basic conditions, following pathways analogous to the well-known Favorskii rearrangement of α-halo ketones. wikipedia.orgmychemblog.comslideshare.net This transformation, often termed a Favorskii-like rearrangement for amide substrates, provides a route to rearranged amide products. tandfonline.comresearchgate.net The mechanism and product distribution are highly dependent on the substrate structure and reaction conditions, particularly the choice of base and solvent. tandfonline.com

The central mechanistic hypothesis for the Favorskii rearrangement involves the formation of a strained three-membered ring intermediate. wikipedia.orgadichemistry.com In the case of this compound, which possesses an acidic proton on the α'-carbon (C3), treatment with a base can lead to the formation of an enolate. This enolate can then undergo an intramolecular nucleophilic substitution to expel the bromide ion, forming a highly reactive cyclopropanone-like intermediate, specifically an N-isopropyl-substituted aminocyclopropanone derivative. wikipedia.orgadichemistry.com

The subsequent step involves the nucleophilic attack of a base (e.g., hydroxide or alkoxide) on the carbonyl carbon of this strained intermediate. adichemistry.com The ring then opens to relieve strain, a process that typically proceeds to form the more stable carbanion. adichemistry.com For an unsymmetrical intermediate derived from this compound, cleavage of the Cα-Cα' bond can lead to two possible carbanionic intermediates, ultimately yielding different rearranged products after protonation. The regioselectivity of the ring opening is a critical factor in determining the final product structure. adichemistry.com

An alternative pathway, known as the quasi-Favorskii or semi-benzilic acid rearrangement, can operate for α-haloamides that lack enolizable α'-hydrogens. mychemblog.comadichemistry.com This mechanism does not involve a cyclopropanone (B1606653) intermediate. Instead, it proceeds via direct nucleophilic attack of the base on the carbonyl group to form a tetrahedral intermediate. This is followed by a concerted 1,2-migration of an adjacent alkyl group with the simultaneous displacement of the halide ion. mychemblog.com While this compound has an enolizable proton, under certain conditions that might hinder enolate formation, this pathway could potentially compete.

A study on the reaction of an aliphatic α-bromoamide with different bases demonstrated the delicate balance between rearrangement and simple substitution. tandfonline.comresearchgate.net When heated with strong bases like aqueous potassium hydroxide in ethanol, a Favorskii-like rearranged product was observed. tandfonline.comresearchgate.net However, using a weaker base system like sodium carbonate/potassium iodide led to the formation of the non-rearranged, direct substitution product. tandfonline.comresearchgate.net This highlights the critical role of reaction conditions in directing the mechanistic pathway.

Table 3.3.1: Representative Conditions for Favorskii-Like Rearrangement of α-Bromoamides

| Substrate (Analogue) | Base/Nucleophile | Solvent | Temperature (°C) | Outcome | Reference |

| α-Bromoamide (2a) | 1-Cyclopentylpiperazine / aq. KOH | Ethanol | 70 | Rearranged Product (4) | tandfonline.comresearchgate.net |

| α-Bromoamide (2a) | 1-Cyclopentylpiperazine / Na₂CO₃/KI | Ethanol | Reflux | Non-rearranged Product (3a) | tandfonline.comresearchgate.net |

| 2-Chlorocyclohexanone | Sodium Methoxide | Methanol/Ether | Not specified | Ring-contracted Ester | mychemblog.com |

| α-Halo Isobutyramides | tert-Butylamine / NaOH | Not specified | Not specified | Rearranged α-(tert-butylamino) isobutyramides | ddugu.ac.in |

This table presents data for analogous compounds to illustrate the reaction conditions, as specific data for this compound is not available in the cited literature.

Radical and Organometallic Reaction Mechanisms

Beyond ionic rearrangement pathways, this compound is a versatile substrate for transformations proceeding through radical and organometallic intermediates. These reactions provide powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

Radical Reactions:

A significant class of radical reactions for α-haloamides is Atom Transfer Radical Cyclization (ATRC). researchgate.net This method is particularly effective for substrates containing a suitably positioned unsaturated bond, such as an N-allyl group. For an analogue like N-allyl-2-bromo-N-isopropylbutanamide, ATRC can be initiated by a transition metal catalyst, commonly a copper(I) complex. researchgate.nettandfonline.com

The catalytic cycle for a copper-catalyzed ATRC is initiated by the abstraction of the bromine atom from the α-haloamide by the copper(I) species (activator). This single electron transfer process generates a carbon-centered radical at the α-position and the copper(II)-halide complex (deactivator). researchgate.net The generated radical can then undergo an intramolecular cyclization, typically a 5-exo-trig cyclization, by adding to the tethered alkene. This forms a new five-membered ring and transfers the radical to the exocyclic carbon. The cycle is completed when the resulting cyclized radical abstracts the halogen atom back from the copper(II) complex, regenerating the copper(I) catalyst and yielding the halogenated lactam product. researchgate.net

The efficiency and selectivity of these reactions are highly dependent on the catalyst system, including the metal salt and the coordinating ligand. researchgate.net Besides transition metal catalysis, photoredox catalysis using visible light can also initiate such radical cyclizations. rsc.org

Table 3.4.1: Research Findings in Radical Cyclization of α-Haloamide Analogues

| Substrate Type | Initiator/Catalyst | Ligand | Conditions | Product Type | Reference |

| N-allyl-2,2-dichloroamides | CuCl | Tris(2-pyridylmethyl)amine (TPMA) | Not specified | Dihalo-γ-lactams | researchgate.net |

| N-phenylpent-4-enamides | Cu(OAc)₂ / K₂S₂O₈ | None | H₂O/DMSO, 80 °C | SCF₃-substituted γ-lactams | mdpi.com |

| 1,6-dienes + α-halo-ketones | Visible Light / Photoredox Catalyst | Lutidine (promoter) | Not specified | 4-bromo-3,3-dialkyl-octahydro-indol-2-ones | rsc.org |

This table presents data for analogous compounds to illustrate radical reaction conditions, as specific data for this compound is not available in the cited literature.

Organometallic Reaction Mechanisms:

The carbon-bromine bond in this compound allows it to act as an electrophile in various organometallic cross-coupling reactions. These reactions typically involve a transition metal catalyst, such as nickel, cobalt, or palladium, which facilitates the formation of a new carbon-carbon bond between the α-carbon of the amide and an organometallic nucleophile. nih.govacs.orgmdpi.com

For instance, nickel- and cobalt-catalyzed cross-coupling reactions have been developed to couple α-bromo amides with organozinc (Negishi coupling) or Grignard (Kumada coupling) reagents. acs.orgresearchgate.net In a typical nickel-catalyzed stereoconvergent Negishi coupling, a racemic α-bromo amide reacts with an organozinc reagent in the presence of a chiral nickel-ligand complex. acs.org The mechanism is thought to involve oxidative addition of the C-Br bond to a low-valent nickel species. Subsequent transmetalation from the organozinc reagent to the nickel center, followed by reductive elimination, forges the new C-C bond and regenerates the active catalyst. The use of a chiral ligand allows for the formation of an enantioenriched product from a racemic starting material. acs.org

Iron-catalyzed cross-coupling reactions between Grignard reagents and various electrophiles have also been extensively studied, offering a more cost-effective and environmentally benign alternative. acgpubs.org The mechanism is generally believed to proceed through oxidative addition, transmetalation, and reductive elimination steps, similar to palladium and nickel systems. acgpubs.org While specific examples using this compound are not prominent, its structure makes it a suitable candidate for such transformations.

Table 3.4.2: Representative Organometallic Cross-Coupling Reactions of α-Bromoamide Analogues

| Catalyst System | Electrophile | Organometallic Reagent | Ligand | Product Type | Reference |

| NiCl₂(dme) | Racemic α-bromo amide | Alkylzinc Reagent | Chiral Pybox | Enantioenriched α-chiral amide | nih.govacs.org |

| Cobalt Complex | α-bromo amide | Grignard Reagent | Not specified | α-substituted amide | researchgate.net |

| FeCl₃ / NMP | Pyrimidin-2-yl tosylate | Alkylmagnesium Reagent | None (NMP as cosolvent) | Substituted Pyrimidine | acgpubs.org |

| Pd(0) Complex | Organohalide | Organoboron Compound | Not specified | Coupled Product (Suzuki) | nobelprize.org |

This table presents data for analogous compounds to illustrate organometallic reaction conditions, as specific data for this compound is not available in the cited literature.

Stereochemistry and Chiral Synthesis of 2 Bromo N Isopropylbutanamide

Enantiomerism and Diastereomerism of 2-bromo-N-isopropylbutanamide

This compound possesses a single stereocenter at the second carbon atom (C2), the alpha-carbon, which is bonded to a bromine atom, a hydrogen atom, an ethyl group, and a carbonyl group. Due to this chiral center, the molecule can exist as a pair of enantiomers: (R)-2-bromo-N-isopropylbutanamide and (S)-2-bromo-N-isopropylbutanamide.

Enantiomers are non-superimposable mirror images of each other. They share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.

Properties of Enantiomers of this compound:

| Property | (R)-enantiomer | (S)-enantiomer | Racemic Mixture ((R/S)) |

|---|---|---|---|

| Chemical Formula | C₇H₁₄BrNO | C₇H₁₄BrNO | C₇H₁₄BrNO |

| Molar Mass | 208.10 g/mol | 208.10 g/mol | 208.10 g/mol |

| Optical Rotation | Opposite to (S) | Opposite to (R) | Zero |

| Melting/Boiling Point | Identical to (S) | Identical to (R) | May differ from pure enantiomers |

| Solubility (achiral solvent) | Identical to (S) | Identical to (R) | May differ from pure enantiomers |

| Interaction with Chiral Reagents | Different from (S) | Different from (R) | Combination of (R) and (S) interactions |

Diastereomers are stereoisomers that are not mirror images of each other. For a molecule with only one stereocenter, like this compound, diastereomers are not possible. However, if this compound reacts with a chiral molecule, it can form diastereomeric products or complexes, which will have different physical and chemical properties. This principle is fundamental to some methods of chiral resolution and diastereoselective synthesis.

Asymmetric Synthesis Approaches to Enantiopure Alpha-Bromoamides

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. For alpha-bromo amides like this compound, several asymmetric synthesis strategies can be hypothetically applied, based on established methodologies for this class of compounds.

One common approach is the use of chiral auxiliaries . A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of enantiopure this compound, one could start with a chiral amine or a chiral carboxylic acid derivative. For instance, reacting a chiral amine with 2-bromobutanoyl chloride would lead to a mixture of diastereomers that could potentially be separated. A more effective strategy involves attaching a chiral auxiliary to an achiral carboxylic acid, followed by a diastereoselective bromination at the alpha-position.

Another powerful method is catalytic asymmetric synthesis . This involves the use of a chiral catalyst to control the stereochemistry of the reaction. For alpha-bromo amides, nickel-catalyzed asymmetric cross-coupling reactions of racemic alpha-bromo amides with organozinc reagents have been shown to be effective in producing chiral amides with high enantiomeric excess. While not specifically documented for this compound, this method represents a state-of-the-art approach.

Potential Asymmetric Synthesis Strategies:

| Strategy | Description | Potential Outcome |

|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a diastereoselective bromination or amidation reaction. | Formation of a specific diastereomer, which upon removal of the auxiliary, yields the desired enantiomer of this compound. |

| Catalytic Asymmetric Synthesis | A chiral catalyst, often a transition metal complex with a chiral ligand, is used to favor the formation of one enantiomer over the other. | Direct formation of enantiomerically enriched this compound from a prochiral or racemic precursor. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. | Isolation of one enantiomer of this compound from its racemic mixture. |

Chiral Resolution Techniques for this compound

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Since direct synthesis of a single enantiomer can be complex, resolution of a racemate is often a practical alternative.

A classical method for resolving chiral carboxylic acids is the formation of diastereomeric salts with a chiral base. For this compound, the precursor, 2-bromobutanoic acid, could be resolved in this manner. The resulting enantiopure acid could then be converted to the target amide without affecting the stereocenter.

Chromatographic methods using a chiral stationary phase (CSP) are also widely used for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. The enantiomers of this compound would exhibit different retention times on a suitable chiral column, allowing for their separation.

Dynamic kinetic resolution (DKR) is a more advanced technique that can theoretically convert a racemic mixture entirely into a single desired enantiomer. This process combines the rapid racemization of the starting material with a highly stereoselective reaction that consumes only one of the enantiomers. For alpha-bromo amides, DKR has been applied in nucleophilic substitution reactions where the alpha-bromo stereocenter can undergo rapid epimerization under the reaction conditions.

Diastereoselective Transformations Leveraging the Alpha-Chiral Center

Once an enantiomerically pure alpha-bromo amide like (R)- or (S)-2-bromo-N-isopropylbutanamide is obtained, its chiral center can be used to direct the stereochemistry of subsequent reactions. These are known as diastereoselective transformations.

The bromine atom at the alpha-position is a good leaving group, making this position susceptible to nucleophilic substitution reactions (SN2) . The SN2 mechanism proceeds with an inversion of configuration at the stereocenter. Therefore, reacting enantiopure this compound with a nucleophile would lead to the formation of a new chiral compound with a predictable stereochemistry.

For example, the reaction of (R)-2-bromo-N-isopropylbutanamide with a nucleophile (Nu⁻) would yield the (S)-product:

(R)-2-bromo-N-isopropylbutanamide + Nu⁻ → (S)-2-Nu-N-isopropylbutanamide + Br⁻

This stereospecificity is highly valuable in the synthesis of complex molecules where precise control of stereochemistry is essential. The chiral information at the alpha-carbon is effectively transferred to the new product.

Structural Characterization and Advanced Spectroscopic Studies of 2 Bromo N Isopropylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra would provide critical information for the structural confirmation of 2-bromo-N-isopropylbutanamide.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the proton attached to the nitrogen (N-H) of the amide group is expected to appear as a doublet due to coupling with the isopropyl C-H proton. The methine proton of the isopropyl group would likely present as a multiplet, resulting from coupling to both the N-H proton and the six methyl protons. The diastereotopic methyl protons of the isopropyl group would give rise to two separate doublets. The proton on the bromine-bearing carbon (α-carbon) is expected to be observed as a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons would likely appear as a multiplet, and the terminal methyl group as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by revealing the number of unique carbon environments. The carbonyl carbon of the amide is characteristically found downfield. The carbon atom bonded to the bromine would also exhibit a significant downfield shift. The carbons of the isopropyl group and the remaining carbons of the butyl chain would appear at distinct chemical shifts, allowing for a complete assignment of the carbon skeleton.

Expected ¹H and ¹³C NMR Data:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C=O | - | ~170 |

| CH-Br | ~4.2 (triplet) | ~50 |

| N-H | ~7.5 (doublet) | - |

| N-CH(CH₃)₂ | ~4.0 (multiplet) | ~42 |

| N-CH(C H₃)₂ | ~1.2 (doublet) | ~22 |

| CH₂-CH₃ | ~2.0 (multiplet) | ~28 |

| CH₂-C H₃ | ~1.0 (triplet) | ~11 |

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uni-siegen.deedinst.com These two methods are complementary, as some vibrational modes may be more prominent in one technique than the other. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent band for the N-H stretch of the secondary amide would be observed in the region of 3300-3100 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would appear as a very strong absorption around 1640 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1550 cm⁻¹. The C-N stretching vibration would also be present. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers (around 600-500 cm⁻¹).

Raman Spectroscopy: In the Raman spectrum, non-polar bonds often produce stronger signals. Therefore, the C-C backbone vibrations may be more readily observed. The symmetric stretching of the C-Br bond might also be more Raman active.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3300-3100 (strong, broad) | 3300-3100 (weak) |

| C-H (sp³) | Stretching | 2980-2850 (strong) | 2980-2850 (strong) |

| C=O (Amide I) | Stretching | ~1640 (very strong) | ~1640 (moderate) |

| N-H (Amide II) | Bending | ~1550 (strong) | ~1550 (weak) |

| C-N | Stretching | ~1250 (moderate) | ~1250 (moderate) |

| C-Br | Stretching | ~600-500 (moderate) | ~600-500 (strong) |

Note: These are approximate ranges and the exact frequencies can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. uni-saarland.de

For this compound (C₇H₁₄BrNO), the molecular weight is approximately 208.1 g/mol . molbase.comaablocks.com Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum would appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). chemguide.co.ukdocbrown.info

Fragmentation Pathways: Upon ionization, the molecular ion can undergo various fragmentation processes. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group or the nitrogen atom) and McLafferty rearrangement.

Expected Fragmentation Pattern:

| m/z (predicted) | Possible Fragment Ion | Fragmentation Pathway |

| 207/209 | [C₇H₁₄⁷⁹Br¹⁴NO]⁺ / [C₇H₁₄⁸¹Br¹⁴NO]⁺ | Molecular Ion (M⁺) |

| 164/166 | [C₅H₈⁷⁹BrO]⁺ / [C₅H₈⁸¹BrO]⁺ | Loss of isopropyl group |

| 128 | [C₇H₁₄NO]⁺ | Loss of Br radical |

| 86 | [C₄H₈NO]⁺ | McLafferty rearrangement |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage at C-C bond |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the molecule's conformation in the solid state.

Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding. In the case of this compound, it is expected that the amide N-H group would act as a hydrogen bond donor, and the carbonyl oxygen would act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded chains or networks in the crystal lattice. The bromine atom could also participate in halogen bonding interactions.

While no published crystal structure for this compound is currently available, data from structurally similar compounds can provide insights into the expected solid-state conformation and packing.

Computational Chemistry and Theoretical Modeling of 2 Bromo N Isopropylbutanamide

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic structure of 2-bromo-N-isopropylbutanamide is primarily dictated by the interplay between the electron-withdrawing bromine atom and the resonant amide group. Quantum-chemical calculations, typically employing Density Functional Theory (DFT), provide insight into the distribution of electrons and the nature of the molecular orbitals.

The amide group exhibits significant resonance, leading to a partial double bond character in the C-N bond and a delocalization of the nitrogen lone pair. This resonance affects the geometry, making the amide plane relatively rigid. The bromine atom, being highly electronegative, polarizes the C-Br bond, creating an electrophilic carbon center (Cα) susceptible to nucleophilic attack.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the molecule's reactivity.

HOMO : The HOMO is expected to be a combination of the lone pair orbitals of the amide oxygen and the bromine atom. The nitrogen lone pair is significantly delocalized into the carbonyl group and is thus lower in energy.

LUMO : The LUMO is anticipated to be the antibonding orbital (σ*) associated with the C-Br bond. mdpi.com The low energy of this orbital makes the C-Br bond the most likely site for cleavage upon receiving electrons from a nucleophile. mdpi.com

A Natural Bond Orbital (NBO) analysis would further quantify these effects, revealing the delocalization interactions. For instance, in N-isopropylacetamide, significant hyperconjugative interactions are observed, which stabilize certain conformations. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds (Note: These are representative values based on DFT calculations of similar molecules and are intended for illustrative purposes.)

| Property | Predicted Value/Description |

| HOMO Energy | -9.5 to -10.5 eV |

| LUMO Energy | +0.5 to +1.5 eV |

| HOMO-LUMO Gap | ~10 to 12 eV |

| Dipole Moment | 3.0 - 4.0 D |

| Mulliken Charge on Cα | +0.15 to +0.25 e |

| Mulliken Charge on Br | -0.20 to -0.30 e |

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around several single bonds, primarily the Cα-Cβ bond of the butyl chain and the C-N amide bond. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers separating them.

Studies on N-alkylamides show a significant energy difference between the syn and anti conformations (relative orientation of the alkyl groups attached to the C-N bond). researchgate.net For N-ethyl,N-methylacetamide, the syn and anti forms have distinct stabilities, influenced by both steric hindrance and electronic effects like hyperconjugation. researchgate.net For this compound, rotation around the C-N bond will be similarly hindered, with the conformer that minimizes steric clash between the isopropyl group and the butanamide moiety being favored.

Rotation around the Cα-Cβ bond, similar to that in 2-bromobutane (B33332), will lead to different staggered conformers (gauche and anti). The relative energies of these conformers will be influenced by the steric bulk of the bromine atom and the N-isopropylamide group.

Table 2: Estimated Relative Energies of Key Conformations (Note: Based on data from conformational studies of N-alkylamides and substituted butanes.)

| Conformation (Rotation around C-N bond) | Dihedral Angle (approx.) | Relative Energy (kcal/mol) |

| Z-isomer | 0° | 0.0 (most stable) |

| E-isomer | 180° | 2.0 - 3.0 |

| Conformation (Rotation around Cα-Cβ bond) | Dihedral Angle (approx.) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 (most stable) |

| Gauche | ±60° | 0.8 - 1.5 |

Reaction Mechanism Prediction and Transition State Characterization

The most probable reaction pathway for this compound is a bimolecular nucleophilic substitution (Sₙ2) reaction at the α-carbon, displacing the bromide ion. mdpi.com Computational studies on the Sₙ2 reaction of 2-bromobutane with various nucleophiles provide a robust model for this process. researchgate.netfiveable.me

The reaction proceeds via a backside attack by the nucleophile on the C-Br bond. This leads to a pentacoordinate trigonal bipyramidal transition state, where the nucleophile and the leaving group (bromide) are in apical positions. mdpi.com This mechanism results in an inversion of the stereochemical configuration at the chiral α-carbon, a phenomenon known as Walden inversion. fiveable.me

Table 3: Predicted Energetics for the Sₙ2 Reaction with Hydroxide (B78521) Ion (OH⁻) (Note: Values are analogous to those calculated for the reaction of 2-bromobutane.)

| Parameter | Gas Phase (kcal/mol) | Aqueous Solution (kcal/mol) |

| Complex Formation Energy | -15 to -20 | -5 to -10 |

| Activation Energy (Eₐ) | +5 to +10 | +20 to +25 |

| Overall Reaction Energy | -40 to -50 | -25 to -35 |

The solvent has a profound effect, generally increasing the activation barrier due to the strong solvation of the charged nucleophile, which must be partially desolvated to reach the transition state. mdpi.com

Solvation Effects and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent, providing insights into solvation shells, hydrogen bonding, and conformational dynamics. nih.govaip.org

In an aqueous environment, water molecules will form strong hydrogen bonds with the amide group, specifically with the carbonyl oxygen (as a hydrogen bond acceptor) and the N-H proton (as a hydrogen bond donor). acs.orgnih.gov These interactions significantly influence the molecule's solubility and conformational preferences. MD simulations on similar amides in water show that the hydration shell around the amide group is well-structured. tandfonline.com

The hydrophobic isopropyl and butyl groups will induce a local ordering of water molecules, known as the hydrophobic effect. MD simulations can quantify the number of water molecules in the first solvation shell and their residence times, providing a dynamic picture of the solute-solvent interactions.

Table 4: Predicted Solvation Characteristics in Water from MD Simulations (Note: Based on simulations of N-alkylamides in aqueous solution.)

| Solute Atom/Group | Interaction Type | Average Coordination Number of Water | Hydrogen Bond Lifetime (ps) |

| Carbonyl Oxygen | H-bond Acceptor | 2 - 3 | 1.5 - 2.5 |

| Amide Hydrogen | H-bond Donor | 1 | 1.0 - 2.0 |

| Isopropyl Group | Hydrophobic Solvation | 10 - 15 | < 1.0 (transient) |

| Bromine Atom | Weak H-bond Acceptor | 1 - 2 | < 1.0 (transient) |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. While no specific QSRR models for this compound exist, we can outline a strategy for developing one based on studies of similar haloalkanes. researchgate.netnih.gov

A QSRR model for the Sₙ2 reactivity of a series of related bromo-amides could be developed by calculating a set of molecular descriptors and using statistical methods (e.g., multiple linear regression) to build a predictive equation.

Key descriptors would likely include:

Electronic Descriptors: LUMO energy (related to the ease of accepting electrons), Mulliken charges on the α-carbon and bromine atom (related to electrostatic interactions).

Steric Descriptors: Molecular volume, surface area, and specific parameters like Taft's steric parameter (Es), which quantify the bulkiness around the reaction center.

Lipophilic Descriptors: The logarithm of the partition coefficient (logP), which describes the molecule's hydrophobicity and affects its transport to a reaction site in a biological system.

Table 5: Relevant Descriptors for a Hypothetical QSRR Model of Reactivity

| Descriptor Class | Specific Descriptor Example | Predicted Influence on Sₙ2 Reactivity |

| Electronic | LUMO Energy | A lower LUMO energy would correlate with higher reactivity. |

| Electronic | Charge on Cα | A more positive charge on the α-carbon would enhance attraction to nucleophiles, increasing reactivity. |

| Steric | Molecular Volume/Surface Area | Increased steric bulk around the reaction center would hinder nucleophilic attack, decreasing reactivity. |

| Topological | Wiener Index | This descriptor relates to molecular branching; increased branching near the reaction site would decrease reactivity. |

| Lipophilic | LogP | In biological systems, this would affect transport and availability at the site of action, showing a complex, possibly non-linear, relationship with observed activity. |

Such a model would be invaluable for predicting the reactivity of newly designed analogues without the need for extensive experimental or computational studies for each one.

Applications of 2 Bromo N Isopropylbutanamide in Advanced Organic Synthesis and Chemical Research

As a Key Building Block for Diverse Organic Molecules

2-bromo-N-isopropylbutanamide serves as a fundamental starting material for the introduction of the N-isopropylbutanamide moiety into various organic structures. The bromine atom at the alpha position renders the adjacent carbon atom electrophilic, making it susceptible to nucleophilic attack. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of a diverse range of organic molecules.

One of the primary applications of this compound is in nucleophilic substitution reactions. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the bromide ion to yield α-substituted butanamides. For instance, reaction with a primary or secondary amine leads to the formation of the corresponding α-amino amide, a key structural motif in many biologically active compounds. nih.gov Similarly, reaction with an alcohol or thiol affords α-alkoxy or α-thioalkoxy amides, respectively.

Furthermore, the carbon-bromine bond can participate in cross-coupling reactions, such as those catalyzed by transition metals like palladium or cobalt. researchgate.netacs.org These reactions enable the formation of a new carbon-carbon bond at the α-position, allowing for the introduction of various alkyl, aryl, or vinyl groups. This versatility makes this compound a valuable precursor for the synthesis of complex molecules with tailored steric and electronic properties.

The reactivity of this compound is summarized in the following table:

| Reaction Type | Nucleophile/Reagent | Product Class |

| Nucleophilic Substitution | Amines (R₂NH) | α-Amino amides |

| Nucleophilic Substitution | Alcohols (ROH) | α-Alkoxy amides |

| Nucleophilic Substitution | Thiols (RSH) | α-Thioalkoxy amides |

| Cross-Coupling | Grignard Reagents (RMgX) | α-Substituted amides |

Synthesis of Heterocyclic Compounds Incorporating Butanamide Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound provides a convenient entry point for the synthesis of various heterocyclic systems containing a butanamide substructure. The reactivity of the α-bromo amide moiety can be harnessed to construct rings of varying sizes and functionalities.

One common strategy involves intramolecular cyclization reactions. If the nucleophile is tethered to the butanamide backbone, an intramolecular nucleophilic substitution can lead to the formation of a cyclic product. For example, a molecule containing both a hydroxyl and an amino group can be reacted with this compound, followed by an intramolecular cyclization to form a lactam or a morpholinone derivative.

Radical cyclizations also represent a powerful tool for heterocycle synthesis using α-bromo amides. nih.gov In the presence of a radical initiator, the carbon-bromine bond can undergo homolytic cleavage to generate an α-amido radical. This radical can then add to a suitably positioned double or triple bond within the same molecule, leading to the formation of a new ring system. This approach has been successfully employed for the synthesis of pyrrolidinones and other nitrogen-containing heterocycles. nih.gov

The following table illustrates potential heterocyclic systems that can be synthesized from this compound:

| Reaction Type | Key Transformation | Resulting Heterocycle |

| Intramolecular Nucleophilic Substitution | Cyclization of a tethered nucleophile | Lactams, Morpholinones |

| Radical Cyclization | Intramolecular addition of an α-amido radical | Pyrrolidinones, Piperidinones |

| Tandem Reactions | Dehydrative coupling and reductive cyclization | 2-Alkenylpyrrolidines, 2-Alkenylpiperidines rsc.org |

Precursor in the Synthesis of Non-Canonical Amino Acids and Peptide Mimetics

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. They are of great interest in drug discovery and chemical biology as they can be used to create peptides and proteins with enhanced properties, such as increased stability and novel biological activities. researchgate.netrsc.org this compound can serve as a precursor for the synthesis of certain ncAAs and peptide mimetics.

The synthesis of α-amino acids from α-bromo carboxylic acids is a well-established method. libretexts.org Similarly, this compound can be converted to the corresponding α-amino amide through amination. Subsequent hydrolysis of the amide functionality would yield the non-canonical amino acid, 2-aminobutanoic acid, with an isopropyl group on the amide nitrogen. More complex ncAAs can be synthesized by using different aminating agents or by further modifying the resulting α-amino amide.

Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as better stability towards enzymatic degradation. nih.gov The butanamide scaffold derived from this compound can be incorporated into peptide chains to create peptide mimetics. The N-isopropyl group can influence the conformational properties of the peptide backbone, potentially leading to enhanced biological activity.

| Starting Material | Key Transformation | Product | Application |

| This compound | Amination and Hydrolysis | 2-Aminobutanoic acid derivatives | Building blocks for ncAAs |

| This compound | Incorporation into peptide chain | Peptide mimetics | Drug discovery |

Utility in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) are chemical reactions in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govresearchgate.net Cascade reactions, also known as tandem reactions, involve two or more sequential transformations that occur in a single pot without the isolation of intermediates. researchgate.netresearchtrend.net Both MCRs and cascade reactions are highly efficient and atom-economical processes that are increasingly being used in modern organic synthesis.

The reactive nature of this compound makes it a suitable component for both MCRs and cascade transformations. For example, it could potentially participate in a multi-component reaction involving a nucleophile and an electrophile, where the α-bromo amide acts as a bifunctional building block.

In cascade reactions, the initial reaction of this compound can trigger a series of subsequent transformations. For instance, a nucleophilic substitution reaction could be followed by an intramolecular cyclization or a rearrangement to generate a complex molecular architecture in a single operation. The development of novel cascade reactions involving α-bromo amides is an active area of research. researchgate.net

Development of Novel Reagents and Catalysts

This compound can be used as a starting material for the synthesis of more complex reagents and catalysts. The amide functionality can act as a coordinating group for metal ions, and the molecule can be functionalized at the α-position to introduce other donor atoms, creating a polydentate ligand. rsc.org These ligands can then be used to prepare transition metal complexes with catalytic activity in various organic transformations.

For example, the bromine atom can be replaced by a phosphine group through reaction with a phosphide nucleophile. The resulting α-phosphino amide could then act as a ligand for transition metals such as palladium, rhodium, or ruthenium, which are commonly used in catalysis. The N-isopropyl group can provide steric bulk that can influence the selectivity of the catalyzed reaction.

| Precursor | Transformation | Product | Potential Application |

| This compound | Substitution with a phosphide | α-Phosphino amide | Ligand for transition metal catalysts |

| This compound | Functionalization with other donor groups | Polydentate amido-donor ligands | Reagents and catalysts in early transition metal chemistry rsc.org |

Application in Chemical Biology Methodologies for Mechanistic Probes

Chemical biology is an interdisciplinary field that employs chemical tools and techniques to study and manipulate biological systems. Chemical probes are small molecules that can be used to investigate the function of proteins and other biomolecules. febs.org this compound and its derivatives have the potential to be used as chemical probes in various chemical biology applications.

The α-bromo amide moiety can act as a reactive group that can covalently label specific amino acid residues in proteins, such as cysteine or histidine, through nucleophilic substitution. By attaching a reporter group, such as a fluorophore or a biotin tag, to the butanamide scaffold, it is possible to create activity-based probes that can be used to identify and characterize the activity of specific enzymes. frontiersin.org

Furthermore, the incorporation of butanamide derivatives into peptides or other biomolecules can be used to probe protein-protein interactions or to study the mechanism of enzymatic reactions. The N-isopropyl group can provide a handle for further functionalization or can be used to modulate the binding affinity and selectivity of the probe.

| Probe Type | Mechanism of Action | Application |

| Activity-Based Probe | Covalent labeling of active site residues | Enzyme profiling and inhibitor screening |

| Mechanistic Probe | Mimicking a substrate or transition state | Elucidation of enzymatic mechanisms |

| Labeled Biomolecule | Incorporation into peptides or other biomolecules | Studying protein-protein interactions |

Future Research Directions and Challenges for 2 Bromo N Isopropylbutanamide

Exploration of Undiscovered Synthetic Pathways

The synthesis of α-haloamides, including 2-bromo-N-isopropylbutanamide, traditionally involves the substitution at the carbonyl group of an α-haloacetyl halide with an amine. nih.gov However, the pursuit of novel and more efficient synthetic routes is a constant in chemical research. Future explorations could focus on direct C-H functionalization of N-isopropylbutanamide, a method that would be more atom-economical. Additionally, enzymatic or chemo-enzymatic methods present a green alternative for the synthesis of chiral α-bromoamides. nih.gov

| Synthetic Pathway | Description | Potential Advantages |

| Direct C-H Bromination | Introduction of a bromine atom at the α-position of the butanamide backbone in a single step. | Increased atom economy, reduced number of synthetic steps. |

| Enzymatic Halogenation | Use of halogenase enzymes to stereoselectively introduce a bromine atom. | High enantioselectivity, mild reaction conditions. |

| Flow Chemistry Synthesis | Continuous production using microreactors. | Improved safety, scalability, and reaction control. |

The development of such pathways would not only enhance the accessibility of this compound but also contribute to the broader field of amide synthesis.

Mechanistic Studies of Emerging Reactions

The reactivity of α-haloamides is rich, encompassing nucleophilic substitutions, eliminations, and radical reactions. nih.gov While the general mechanisms of these reactions are understood, detailed mechanistic studies of emerging reactions involving this compound are lacking. Future research should aim to elucidate the transition states and intermediates in reactions such as transition metal-catalyzed cross-coupling reactions where the α-bromo amide acts as an electrophile. nih.gov Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. Computational studies, in conjunction with experimental work, could provide deep insights into the reaction pathways.

Integration with Sustainable Chemistry Principles

Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound should be guided by the principles of green chemistry. This includes the development of synthetic methods that utilize renewable starting materials, employ less hazardous solvents, and minimize waste generation. nih.govdst.gov.innih.govucl.ac.uk For instance, catalytic methods for amide bond formation are being developed to replace stoichiometric activating agents that produce significant waste. ucl.ac.uk The use of biocatalysts, such as lipase (B570770) B from Candida antarctica, for amide synthesis is a promising green alternative. nih.govnih.gov

Advanced Methodologies for Enantioselective Synthesis

The stereochemistry of the α-carbon in this compound is a key feature that can influence its biological activity and properties in chiral materials. Therefore, the development of advanced methodologies for its enantioselective synthesis is of high importance. While methods for the enantioselective synthesis of α-halo amides exist, such as those employing chiral auxiliaries or catalysts, there is room for improvement in terms of efficiency, scalability, and the range of applicable substrates. nih.govacs.org Future research could focus on the development of novel chiral catalysts, including organocatalysts and transition metal complexes, for the asymmetric bromination of N-isopropylbutanamide or for the kinetic resolution of racemic this compound. nih.gov

Novel Applications in Materials Science and Chemical Tool Development

The α-bromo amide functionality is a versatile handle for chemical modifications, making this compound a potentially valuable building block in materials science. It can be used as an initiator for atom transfer radical polymerization (ATRP) to synthesize well-defined polymers with amide functionalities. The presence of the amide group can impart desirable properties such as hydrogen bonding capabilities, which can influence the mechanical and thermal properties of the resulting polymers. Furthermore, the reactivity of the carbon-bromine bond allows for post-polymerization modification, enabling the creation of functional materials with tailored properties. rsc.org

In the realm of chemical tool development, this compound could be utilized as a scaffold for the synthesis of chemical probes to study biological processes. The amide moiety is a common feature in biologically active molecules, and the bromo-substituent provides a site for conjugation to other molecules, such as fluorescent dyes or affinity tags.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-isopropylbutanamide, and what reaction conditions are typically employed?

The synthesis typically involves bromination of N-isopropylbutanamide using bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane or chloroform. Reaction temperatures are maintained between 0–25°C to ensure regioselectivity at the β-position. Purification via column chromatography or recrystallization is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Identify bromine-induced deshielding (e.g., δ ~4.0 ppm for the Br-adjacent methylene group).

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 276.56 (M+H⁺) .

Q. What safety precautions are necessary when handling this compound?

Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .

Q. What are the solubility properties of this compound in common organic solvents?

The compound is soluble in chlorinated solvents (e.g., dichloromethane) and sparingly soluble in hexane. Solubility data guide purification: recrystallization from ethyl acetate/hexane mixtures is effective .

Q. What stability profiles are documented for this compound under storage?

Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent bromine displacement or hydrolysis. Degradation products include N-isopropylbutanamide and HBr .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during bromination to minimize by-products?

Use NBS over bromine for controlled radical bromination. Solvent polarity (e.g., CCl₄ vs. DCM) and initiators (e.g., AIBN) influence selectivity. Monitor reaction progress via TLC and adjust stoichiometry (1.1 eq. Br₂) .

Q. What methodologies resolve discrepancies between theoretical and observed spectroscopic data?

Q. How can kinetic/thermodynamic studies elucidate bromination mechanisms?

Conduct time-resolved ¹H NMR to track intermediate formation. Calculate activation energy (Eₐ) via Arrhenius plots under varying temperatures. Competitive experiments with deuterated analogs reveal kinetic isotope effects .

Q. What strategies mitigate halogenated by-product formation during synthesis?

Q. How can computational tools predict reactivity in downstream transformations?

Density Functional Theory (DFT) models assess electrophilicity at the bromine site and steric effects from the isopropyl group. For example, Fukui indices identify nucleophilic attack sites for SN2 reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。